molecular formula C9H20FNO B13216763 2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol

2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol

Cat. No.: B13216763
M. Wt: 177.26 g/mol
InChI Key: MVXNZACLYAAFAC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol is a fluorinated amino alcohol compound It is characterized by the presence of an amino group, a fluoropropyl group, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoropropylamine with 4-methylpentan-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluoropropyl group can enhance its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chloropropyl)-4-methylpentan-1-ol
  • 2-Amino-2-(3-bromopropyl)-4-methylpentan-1-ol
  • 2-Amino-2-(3-hydroxypropyl)-4-methylpentan-1-ol

Uniqueness

2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H20FNO

Molecular Weight

177.26 g/mol

IUPAC Name

2-amino-2-(3-fluoropropyl)-4-methylpentan-1-ol

InChI

InChI=1S/C9H20FNO/c1-8(2)6-9(11,7-12)4-3-5-10/h8,12H,3-7,11H2,1-2H3

InChI Key

MVXNZACLYAAFAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCF)(CO)N

Origin of Product

United States

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